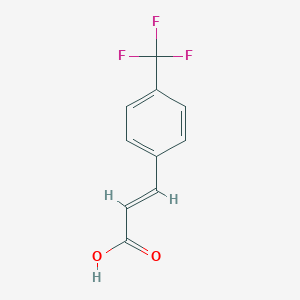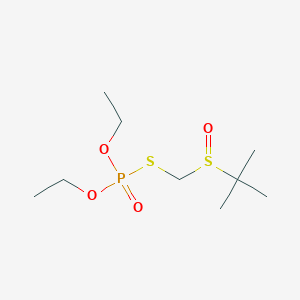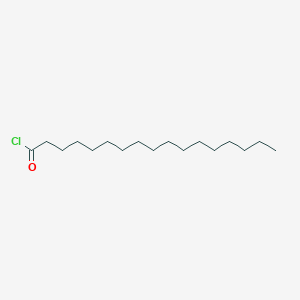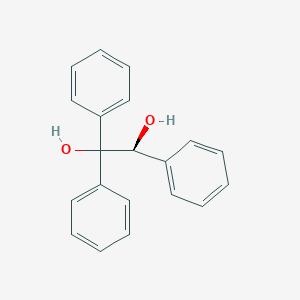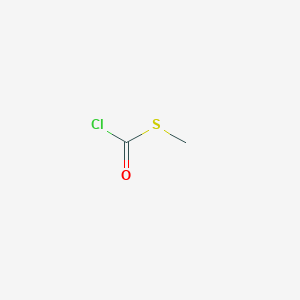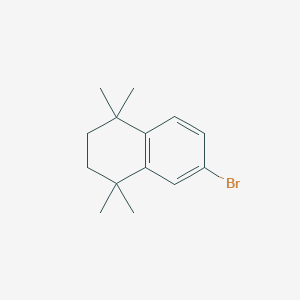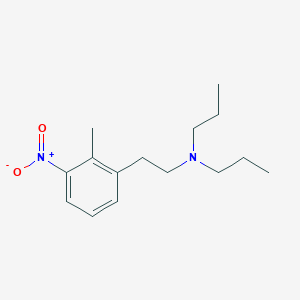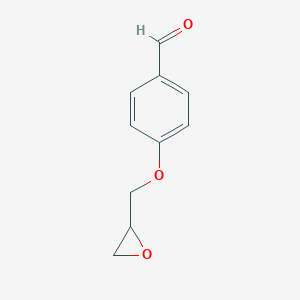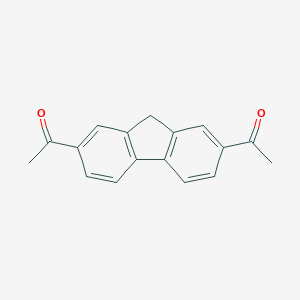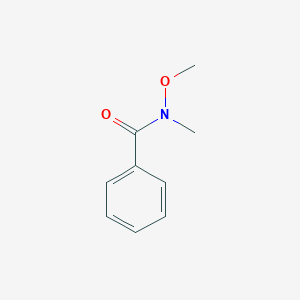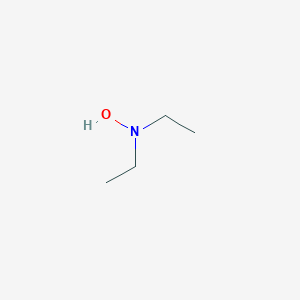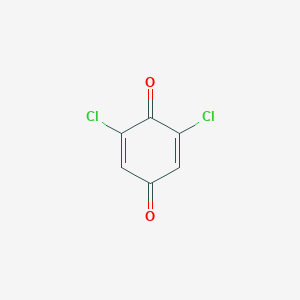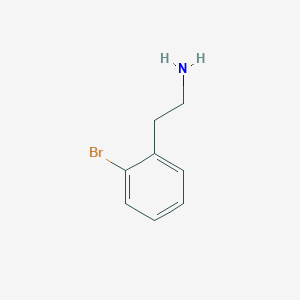![molecular formula C21H37NO3S2 B104646 [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate CAS No. 18794-24-6](/img/structure/B104646.png)
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate, also known as ABT-702, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the pyridine family and has a unique chemical structure that makes it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate involves the inhibition of two enzymes involved in purine metabolism, namely, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and inosine monophosphate dehydrogenase (IMPDH). HGPRT is responsible for the conversion of hypoxanthine and guanine to their corresponding nucleotides, while IMPDH converts inosine monophosphate to xanthosine monophosphate. By inhibiting these enzymes, [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate reduces the production of purine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemische Und Physiologische Effekte
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and modulation of immune cell function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate for lab experiments is its specificity for HGPRT and IMPDH, which makes it a valuable tool for studying purine metabolism. However, its low solubility and poor pharmacokinetic properties limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for research on [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate, including the development of more potent and selective inhibitors of HGPRT and IMPDH, the exploration of its potential use in combination with other drugs for cancer treatment, and the investigation of its neuroprotective effects in human clinical trials. Additionally, the use of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate as a tool for studying purine metabolism in various diseases could provide valuable insights into disease pathogenesis and potential therapeutic targets.
Synthesemethoden
The synthesis of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate involves a multi-step process that starts with the preparation of tert-butylsulfanylpyridine. This intermediate is then reacted with acetic anhydride to form the corresponding acetate. The final step involves the introduction of an acetyl group at the 1-position of the pyridine ring. The overall yield of the synthesis process is around 20%.
Wissenschaftliche Forschungsanwendungen
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of enzymes involved in purine metabolism, which is essential for the growth and proliferation of cancer cells. Additionally, [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in animal models. It has also been studied for its potential use in the treatment of multiple sclerosis, where it has shown promising results in reducing disease severity and progression.
Eigenschaften
CAS-Nummer |
18794-24-6 |
|---|---|
Produktname |
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
Molekularformel |
C21H37NO3S2 |
Molekulargewicht |
415.7 g/mol |
IUPAC-Name |
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C21H37NO3S2/c1-13(23)22-16(26-20(6,7)8)12-15(19(3,4)5)17(27-21(9,10)11)18(22)25-14(2)24/h12,16-18H,1-11H3 |
InChI-Schlüssel |
HVGSPMLKOZDGFJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C(C)(C)C)SC(C)(C)C |
Kanonische SMILES |
CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C(C)(C)C)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



